2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Overview
Description
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its IUPAC name, 2-[3-(aminomethyl)tetrahydro-3-furanyl]ethanol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method includes the use of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane, followed by the addition of the aminomethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of high-purity reagents is crucial to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability, while the ethanol moiety can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)tetrahydro-3-furanyl]ethanol: Similar structure but different functional groups.
3-(Aminomethyl)tetrahydrofuran: Lacks the ethanol moiety.
2-(Aminomethyl)oxolane: Different substitution pattern on the oxolane ring.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is unique due to its combination of an oxolane ring, aminomethyl group, and ethanol moiety, which provides a versatile platform for various chemical reactions and applications. Its structural features allow for diverse interactions with biological molecules, making it valuable in both research and industrial contexts .
Properties
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVKXCEBXGBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265820 | |
Record name | 3-Furanethanol, 3-(aminomethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-43-7 | |
Record name | 3-Furanethanol, 3-(aminomethyl)tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furanethanol, 3-(aminomethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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